molecular formula C18H17F2N3O3S B2926063 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1252911-23-1

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2926063
CAS RN: 1252911-23-1
M. Wt: 393.41
InChI Key: ZGWCASYHFJGAFA-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17F2N3O3S and its molecular weight is 393.41. The purity is usually 95%.
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Scientific Research Applications

GPR119 Agonists for Type 2 Diabetes Mellitus

Research on fused-pyrimidine derivatives, similar in structure to the specified compound, has led to the identification of potent and orally active GPR119 agonists. These compounds, including 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide, have demonstrated significant agonistic activity and improved glucose tolerance in mice, suggesting their utility in treating type 2 diabetes mellitus (Negoro et al., 2012).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds featuring the thienopyrimidine scaffold have been synthesized as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and repair. This includes derivatives with significant inhibitory activity against both enzymes, offering potential as antitumor agents (Gangjee et al., 2008).

Antimicrobial Agents

New derivatives of pyrimidinone and oxazinone fused with thiophene rings have been synthesized and tested as antimicrobial agents. These compounds, created using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Radioligand Imaging for Translocator Protein

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which may share structural similarities with the compound of interest, has been developed as selective ligands for the translocator protein (18 kDa). These include compounds designed for labelling with fluorine-18, facilitating in vivo imaging with positron emission tomography (PET) and highlighting their potential in studying brain inflammation and neurodegeneration (Dollé et al., 2008).

Histamine H4 Receptor Ligands

2-Aminopyrimidines have been synthesized as ligands for the histamine H4 receptor (H4R), with optimization leading to compounds showing potent in vitro activity and effectiveness as anti-inflammatory agents in animal models. This research points to the potential therapeutic applications of these compounds in treating inflammation and pain (Altenbach et al., 2008).

properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(19)9-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCASYHFJGAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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